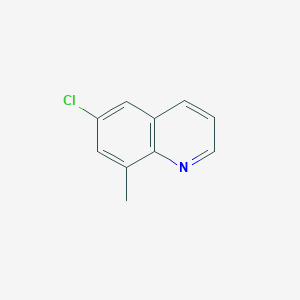

6-Chloro-8-methylquinoline

描述

Significance of Quinolines in Medicinal Chemistry and Drug Discovery

The quinoline (B57606) scaffold, a fused heterocyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. chemrj.orgwisdomlib.org Its structural framework serves as a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov This versatility has made quinoline and its derivatives a subject of intense research, resulting in their use in the development of therapeutic agents for a wide range of diseases. chemrj.org

Historically, the significance of the quinoline core is rooted in the discovery of quinine, an alkaloid from the bark of the Cinchona tree, which was a primary treatment for malaria for centuries. This natural product paved the way for the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885). ontosight.ai Beyond infectious diseases, quinoline derivatives have demonstrated significant potential in oncology. ekb.egekb.eg They can exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis (programmed cell death). ekb.egekb.eg Furthermore, the quinoline nucleus is integral to compounds showing antibacterial, antiviral, anti-inflammatory, and antifungal properties. chemrj.orgnih.gov The ongoing exploration of quinoline hybrids continues to yield novel candidates for clinical trials, underscoring the enduring importance of this pharmacophore in the quest for new and effective medicines. nih.gov

Overview of the Chemical Compound: 6-Chloro-8-methylquinoline within the Quinoline Framework

This compound is a specific derivative of the parent quinoline molecule. Its structure is characterized by the foundational quinoline ring system with two substituents: a chlorine atom at the 6th position and a methyl group at the 8th position. This precise substitution pattern defines its chemical identity and influences its physicochemical properties and potential reactivity.

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19655-50-6 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Solid |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comcalpaclab.comfluorochem.co.uk

The synthesis of this compound can be achieved through established chemical reactions. One common method involves a variation of the Skraup synthesis, where 4-chloro-2-methylaniline (B164923) is reacted with glycerol (B35011) in the presence of an acid catalyst like sulfuric acid and an oxidizing agent. chemicalbook.com The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene portion of the quinoline ring is expected to modulate the electron density of the aromatic system, thereby influencing its interaction with biological macromolecules.

Research Trajectories and Academic Relevance of Halogenated Methylquinolines

The academic and industrial interest in halogenated methylquinolines, the class of compounds to which this compound belongs, is driven by the profound impact that halogen and methyl substitutions have on the biological activity of the quinoline core. rasayanjournal.co.in Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The introduction of a halogen, such as chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. ontosight.ai

Research into halogenated quinolines has shown that these modifications can lead to potent antimicrobial and anticancer activities. rasayanjournal.co.in For instance, studies on various chlorinated quinolines have highlighted their potential as building blocks for more complex therapeutic agents. cymitquimica.com The position of the halogen and methyl groups is crucial, as demonstrated by the diverse biological activities reported for different isomers. For example, some halogenated methylquinolines have been investigated for their antitumor properties, while others form the basis for developing novel antibacterial agents. researchgate.netdntb.gov.ua

Computational studies, such as those employing density functional theory, are increasingly used to predict the electronic properties and reactivity of these compounds, guiding the synthesis of new derivatives with potentially enhanced biological activity. researchgate.net The ongoing research into the synthesis and biological evaluation of halogenated methylquinolines indicates that this class of compounds remains a fertile ground for the discovery of new chemical entities with significant therapeutic promise. dntb.gov.uaresearcher.life

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDIMHIJASOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603800 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-50-6 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 6 Chloro 8 Methylquinoline and Its Analogs

Established Synthetic Pathways for the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through a variety of established synthetic strategies, which are often categorized by the type of cyclization and the precursors used.

Cyclization reactions are central to forming the bicyclic quinoline structure. Many classical methods involve the condensation of precursors followed by an acid-catalyzed intramolecular cyclization and dehydration/oxidation sequence.

Combes Synthesis : This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized using a strong acid to yield a quinoline. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis : This pathway utilizes the reaction between anilines and β-ketoesters. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate, which upon cyclization, produces a 4-quinolone. pharmaguideline.com Conversely, at higher temperatures, the reaction can lead to the formation of 2-quinolones. pharmaguideline.com

Camps Cyclization : In this reaction, an o-acylaminoacetophenone is treated with a hydroxide (B78521) ion to undergo cyclization, forming hydroxyquinoline derivatives. wikipedia.org The final product distribution depends on the specific reaction conditions and the structure of the starting material. wikipedia.org

Electrophilic Cyclization : A modern approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to the formation of 3-halo-substituted quinolines under mild conditions. nih.gov

Aniline (B41778) and its derivatives are the most common starting materials for quinoline synthesis, featuring in several historically significant and contemporary methods. organic-chemistry.org These routes are versatile, allowing for the preparation of a wide array of substituted quinolines by selecting appropriately substituted anilines. pharmaguideline.commdpi.com

Skraup Synthesis : This is one of the oldest and most well-known methods for synthesizing quinoline itself. pharmaguideline.com It involves heating aniline with sulfuric acid, glycerol (B35011), and a mild oxidizing agent. pharmaguideline.com The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation produce the quinoline ring. pharmaguideline.com A direct synthesis of 6-chloro-8-methylquinoline employs a variation of this method, using 4-chloro-2-methyl aniline, glycerol, sulfuric acid, and nitrobenzene (B124822) as the solvent and oxidizing agent. chemicalbook.com

Doebner-von Miller Reaction : This reaction is a flexible method that extends the Skraup synthesis. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst like hydrochloric acid. pharmaguideline.com

Friedländer Synthesis : This method provides a straightforward route to quinolines through the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde). pharmaguideline.com It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Modern Catalytic Methods : Contemporary research has introduced efficient, one-pot, multi-component reactions. For instance, an iron(III) chloride-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes offers a simple and high-yielding pathway to substituted quinolines under aerobic conditions. rsc.org Other advanced methods utilize transition-metal catalysts, such as rhodium or cobalt, to facilitate C-H activation and cyclization of anilines with alkynes or other partners. mdpi.com

| Aniline-Based Synthesis | Key Reactants | Typical Conditions | Primary Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl) | Substituted Quinolines |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Base or Acid Catalyst | 2-Substituted Quinolines |

| Iron-Catalyzed Cascade | Aniline, Aldehyde, Nitroalkane | Catalytic Fe(III) Chloride | Substituted Quinolines |

Regioselective Chlorination and Methylation Strategies

The precise placement of substituents on the quinoline ring is critical for tuning the compound's properties. Regioselective strategies ensure that chlorine and methyl groups are introduced at the desired C-6 and C-8 positions, respectively.

The most direct and common strategy for synthesizing 6-chloroquinolines is to use a precursor that already contains a chlorine atom at the required position.

Use of Pre-chlorinated Anilines : The Skraup synthesis and its variations can be adapted to produce 6-chloroquinolines by starting with a 4-chloro-substituted aniline. For the synthesis of this compound, the specific starting material is 4-chloro-2-methyl aniline. chemicalbook.com This approach ensures that the chlorine atom is unambiguously positioned at C-6 of the final quinoline product. Similarly, other aniline-based syntheses, like the Doebner-von Miller or Friedländer reactions, can utilize 4-chloroanilines to achieve the same outcome. chemicalbook.com

Direct Chlorination : While direct chlorination of the pre-formed quinoline ring is possible, achieving regioselectivity can be challenging as electrophilic substitution on quinoline typically favors the C-5 and C-8 positions. pharmaguideline.com More advanced methods may involve the use of a directing group to guide chlorination to the C-6 position. Another approach is the chlorination of quinoline N-oxides, which alters the electronic properties of the ring, followed by deoxygenation. mdpi.comresearchgate.net For instance, regioselective C2-chlorination of quinoline N-oxides has been developed using a PPh₃/Cl₃CCN system. researchgate.net However, for the C-6 position, starting with a chlorinated precursor remains the most reliable method.

Similar to the chlorination strategy, introducing a methyl group at the C-8 position is often accomplished by starting with a methylated precursor. However, recent advances in C-H activation provide powerful alternatives for direct methylation.

Use of Pre-methylated Anilines : The most straightforward approach is to begin the quinoline synthesis with an aniline that already bears a methyl group at the 2-position (o-toluidine). In the synthesis of this compound, the starting material is 4-chloro-2-methyl aniline, which ensures the methyl group is incorporated at the C-8 position of the quinoline ring system. chemicalbook.com

Direct C-H Methylation : Modern transition-metal catalysis allows for the direct methylation of C-H bonds. The nitrogen atom of the quinoline ring can act as a directing group to guide the catalyst to the C-8 position. Rhodium(III)-catalyzed systems have been developed for the selective C-8 methylation of quinoline N-oxides using organotrifluoroborates as the methyl source. researchgate.net Furthermore, the C(sp³)–H bond of an existing 8-methyl group can be selectively methylated using a Cp*Rh(III) catalyst with potassium methyltrifluoroborate, demonstrating highly regioselective functionalization. acs.orgnih.gov

| Methylation Strategy | Method | Methyl Source/Reagent | Catalyst/Conditions |

| Precursor-Based | Skraup Synthesis | 2-Methylaniline (o-toluidine) derivative | H₂SO₄, Glycerol, Heat |

| Direct C-H Methylation | C-8 Methylation of Quinoline N-Oxide | Organotrifluoroborates | CpRh(III) catalyst, AgOAc |

| Direct C(sp³)-H Methylation | Methylation of 8-Methylquinoline (B175542) | Potassium methyltrifluoroborate | CpRh(III) catalyst |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse library of analogs. Functionalization can target the existing substituents, the heterocyclic ring, or the carbocyclic ring through various chemical transformations.

Functionalization of the C-8 Methyl Group : The methyl group at the C-8 position is a handle for further reactions. The presence of the chelating nitrogen atom enables transition-metal-catalyzed C(sp³)-H activation, allowing for the introduction of various functional groups such as aryl, alkenyl, and alkynyl groups. nih.gov

Nucleophilic Aromatic Substitution : In derivatives like 2-chloro-8-methylquinoline-3-carbaldehyde, the chloro group at the C-2 position is activated towards nucleophilic substitution. It can be readily displaced by various nucleophiles, such as amines (e.g., piperidine), to generate new derivatives. thaiscience.info

Reactions of Aldehyde Groups : If an aldehyde group is present (e.g., at C-3), it serves as a versatile functional group for derivatization. It can undergo nucleophilic addition, reduction to an alcohol, or condensation with amines to form Schiff bases.

C-H Alkynylation : The quinoline ring itself can be functionalized via C-H activation. A palladium-catalyzed method allows for the direct C-H alkynylation of this compound, providing a route to terminal alkynes which are valuable precursors for further transformations like 'click' reactions. epo.org

Functionalization via Magnesiation : Advanced techniques involving direct magnesiation can achieve highly regioselective functionalization. The use of magnesium bases like TMPMgCl·LiCl allows for deprotonation at specific sites on the quinoline ring, such as C-2, C-4, or C-8 (directed by N-coordination), enabling the subsequent introduction of electrophiles. acs.org This method provides a powerful tool for creating highly functionalized quinoline derivatives. acs.org

Functionalization at C-2 and Hydrogenation : A one-pot tandem process has been developed for the regiospecific functionalization of 8-methylquinoline derivatives at the C-2 position, followed by the selective hydrogenation of the pyridine (B92270) ring to yield 8-methyltetrahydroquinoline derivatives. informahealthcare.com This method highlights that the C-8 methyl group plays a crucial role in directing the reaction, as other methylquinoline isomers did not yield the desired products. informahealthcare.com

Nucleophilic Substitution Reactions at the C-4 Position

The C-4 position of the quinoline ring is often activated towards nucleophilic attack, especially when a good leaving group is present. This reactivity has been extensively exploited in the synthesis of diverse 4-substituted this compound analogs.

Research has demonstrated the successful synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its thione counterpart. mdpi.com The 4-chloro group in these compounds serves as a versatile handle for introducing various nucleophiles. For instance, reactions with thiols, hydrazines, azides, and amines have led to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. mdpi.com These transformations are crucial for generating a library of compounds with potential synthetic utility. mdpi.com

In a related study, the reactivity of 4-chloro-8-methylquinoline-2(1H)-thione towards different nucleophiles was investigated. researchgate.net Treatment with thiols like ethanethiol, butanethiol, and thiophenol resulted in the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. researchgate.net Furthermore, hydrazination of either the 4-chloroquinolinethione or the 4-ethylthio derivative yielded the same 4-hydrazino-8-methylquinoline-2(1H)-thione, highlighting the efficiency of this substitution. researchgate.net The reaction of the 4-chloro derivative with sodium azide (B81097) provided the 4-azido-8-methylquinolin-2(1H)-thione. researchgate.net

Interestingly, the presence of a chlorine atom at the C-4 position in 4-chloro-8-nitroquinoline (B1348196) has been shown to undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.com When reacted with potassium 9H-carbazol-9-ide, a complex reaction mixture was observed, indicating that both direct nucleophilic displacement of hydrogen and SNAr of the chlorine atom occur. mdpi.com This highlights the competitive nature of substitution reactions on such activated quinoline systems.

Synthesis of Thione and Hydrazino Analogs

The introduction of sulfur and nitrogen-containing functionalities, such as thiones and hydrazino groups, into the this compound framework significantly broadens its chemical space and potential applications.

The synthesis of 4-chloro-8-methylquinoline-2(1H)-thione has been achieved through different routes. One method involves the direct thiation of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide, although this can result in low yields. mdpi.com A more efficient method involves the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) in boiling ethanol, which provides the desired thione in a fair yield. mdpi.comresearchgate.net

Once synthesized, the 4-chloro-8-methylquinoline-2(1H)-thione serves as a key intermediate. For example, hydrazination of this thione leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net This hydrazino derivative is a valuable synthon for the preparation of further substituted quinolinethiones. researchgate.net

Furthermore, the reactivity of 2,4-dichloro-8-methylquinoline towards hydrazination has been studied, revealing that position-2 is inactive towards this nucleophilic displacement. mdpi.com However, the introduction of an ethylthio group at position-2, by alkylating the corresponding thione, activates this position for subsequent hydrazinolysis, leading to 2,4-dihydrazino-8-methylquinoline. mdpi.com This demonstrates the critical role of the leaving group in directing the outcome of substitution reactions at the C-2 position. mdpi.com

Formation of Carboxylic Acid and Ester Derivatives

The incorporation of carboxylic acid and ester functionalities onto the this compound scaffold is of significant interest as these groups can serve as handles for further chemical modifications or contribute to the biological activity of the final molecule.

This compound-3-carboxylic acid has been reported as a specific derivative. scbt.com A general and facile three-step, one-pot synthesis has been developed for a series of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. researchgate.net This method is noted for its operational simplicity and good yields. researchgate.net

The synthesis of 7-chloroquinoline-8-carboxylic acids can be achieved through the direct oxidation of the corresponding 8-methylquinoline compound using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound-3-carboxylic acid | 948289-56-3 | C₁₁H₈ClNO₂ | 221.64 |

| 8-Bromo-4-chloro-6-methylquinoline (B1371084) | 1156602-22-0 | C₁₀H₇BrClN | - |

| 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid | 522598-05-6 | C₁₇H₁₁Cl₂NO₂ | - |

Catalytic Approaches in Quinoline Synthesis (e.g., Palladium-catalyzed Cross-coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the quinoline framework is no exception. These methods offer powerful tools for the construction of C-C and C-heteroatom bonds with high efficiency and selectivity.

A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed for the synthesis of quinolines. rsc.orgnih.gov The presence of a halogen, such as in 6-chloro-2-phenylquinoline, is advantageous for further synthetic modifications via cross-coupling reactions. rsc.org The optimization of this reaction involved screening various palladium catalysts, with PdCl₂ showing the highest reactivity. rsc.orgnih.gov

Palladium-catalyzed intramolecular cross-coupling of unactivated C(sp³)-H and C(sp²)-H bonds has been utilized to synthesize azapolycyclic compounds from 8-methylquinoline derivatives. researchgate.net This method proceeds through a C(sp³)–H activation followed by coupling with a C(sp²)–H bond of the quinoline. researchgate.net

Furthermore, palladium-catalyzed direct α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids has been achieved via a dehydrogenation coupling reaction. acs.org This reaction is notable for its mild conditions and good yields, with the potential for large-scale production using low catalyst loading. acs.org

The Suzuki-Miyaura cross-coupling reaction is another widely used palladium-catalyzed method for forming biaryl compounds, and 8-bromo-4-chloro-6-methylquinoline can participate in such reactions. evitachem.comacs.org

| Catalyst System | Reactants | Product | Yield | Reference |

| PdCl₂ / L1 | o-aminocinnamonitriles, arylhydrazines | 6-Chloro-2-phenylquinoline | 56% | rsc.org |

| Pd(OAc)₂ | 8-Methylquinoline derivatives, α-ketoacids | α-Ketoesters | Good yields | acs.org |

Reaction Mechanisms and Mechanistic Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and designing new synthetic routes.

In the context of palladium-catalyzed reactions, the mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in the palladium-catalyzed denitrogenative cascade reaction, the proposed mechanism starts with the oxidative addition of the arylhydrazine to the palladium catalyst, followed by a series of steps leading to the formation of the quinoline ring. rsc.orgnih.gov

For nucleophilic substitution reactions, the mechanism can vary. In the case of SNAr reactions on activated quinoline systems, the formation of a Meisenheimer complex as an intermediate is a key step. acs.org However, recent studies have proposed a concerted nucleophilic aromatic substitution (CSNAr) mechanism for the fluorination of azaarenes, which avoids the formation of high-energy intermediates. acs.org

The conversion of a quinoline-para-quinone to a quinoline-ortho-quinone upon complexation with metal ions in protic solvents highlights a metal-assisted reaction mechanism. researchgate.net This transformation underscores the influence of the metal center and solvent in directing the reaction pathway. researchgate.net

Mechanistic studies on the synthesis of 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) and related alkoxy derivatives have also been discussed, shedding light on the pathways for the replacement of an amino group on the quinone ring by alkoxy groups. acs.org

Iii. Medicinal Chemistry and Pharmacological Investigations of 6 Chloro 8 Methylquinoline Derivatives

Antimicrobial Activity Profiles

Derivatives of the quinoline (B57606) framework are well-documented for their potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, fungi, and viruses. nih.govscienceopen.com The functionalization of the quinoline ring system is a key strategy in the development of new therapeutic agents to combat infectious diseases, particularly in light of increasing drug resistance. nih.govresearchgate.net

Substituted quinoline derivatives have shown considerable promise as antibacterial agents. nih.gov For instance, a series of 2-chloroquinoline (B121035) derivatives were synthesized and evaluated for their in-vitro ability to inhibit the growth of various bacterial strains. researchgate.net One compound in this series demonstrated potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. researchgate.net The nature of the substituent on the quinoline ring can significantly influence the antibacterial activity. nih.gov For example, in a study of 8-hydroxyquinoline (B1678124) derivatives, a compound bearing a chlorine atom on the benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative bacteria. nih.gov

Research into 8-hydroxyquinoline and its chloro derivatives has highlighted their antibacterial action, particularly against Staphylococcus aureus. bepls.com Both 8-hydroxyquinoline (8HQ) and its 5-chloro derivative, cloxyquin, displayed strong antibacterial activity. bepls.com The introduction of halogen substituents at the 5- and 7-positions of the 8HQ scaffold was found to be effective. bepls.com The antibacterial activity of various quinoline derivatives is often compared to standard antibiotics to gauge their efficacy. nih.govresearchgate.net

The quinoline scaffold is also a key component in the development of novel antifungal agents. nih.govnih.gov Various synthetic quinoline derivatives have been screened for their biological activities, with some demonstrating notable antifungal properties. researchgate.net In one study, a series of newly prepared quinoline derivatives were tested for their in-vitro antifungal activity. nih.gov Several compounds, including 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol, 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, and 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol, exhibited antifungal activity that was comparable to or even higher than the standard drug, fluconazole. nih.gov

Another study screened 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring for their in-vitro antifungal activity against various fungal strains. semanticscholar.org The activity of these compounds was compared with standard drugs such as Griseofulvin and Nystatin. semanticscholar.org The results indicated that the position of substituents, such as a hydroxyl group at position 8, can significantly affect the antifungal activity. mdpi.com

Quinoline and its derivatives have emerged as a versatile scaffold in the search for effective antiviral agents. nih.govnottingham.ac.uk These compounds have demonstrated a wide range of biological activities, including potential against several viruses. scienceopen.com Research has shown that quinoline derivatives can be active against flaviviruses such as Dengue virus, West Nile virus, and Zika virus. scienceopen.com For example, two novel quinoline derivatives were synthesized and characterized for their antiviral activity against Dengue virus serotype 2 (DENV2) in vitro. scienceopen.com

Furthermore, certain quinoline derivatives have been investigated for their ability to inhibit the replication of the Zika virus (ZIKV). nih.gov Modifications to the quinoline structure, such as the introduction of sterically hindered or electrostatic groups, have been explored to improve antiviral efficacy and reduce cytotoxicity. nih.gov Quinoxaline derivatives, which are bioisosteres of quinoline, have also been identified as having valuable antiviral activity, particularly against influenza viruses by targeting the NS1 protein. nih.gov The broad-spectrum antiviral potential of the quinoline core makes it a privileged structure in the development of new antiviral therapies. scienceopen.comnottingham.ac.uk

Anticancer Research and Antineoplastic Mechanisms

The quinoline scaffold is a prominent feature in the design and development of numerous anticancer agents. ekb.eg Derivatives of quinoline have been shown to exert their antineoplastic effects through various mechanisms, including the inhibition of critical enzymes and the modulation of pathways involved in cell growth and survival. ekb.eg

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. ekb.eg Quinoline derivatives have been extensively investigated as protein kinase inhibitors. ekb.eggoogle.com A novel series of 6-benzyloxyquinolines was identified as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in tumor growth and metastasis. nih.gov

In another study, a series of quinoline-5,8-diones were screened for their ability to inhibit sphingosine (B13886) kinase (SphK), with some analogues showing dual inhibition of both SphK1 and SphK2 isoforms. nih.gov Furthermore, quinazoline (B50416) derivatives, which are structurally related to quinolines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com One such derivative demonstrated dual inhibitory activity against both EGFR and c-Met, with IC50 values of 64.8 nM and 137.4 nM, respectively. mdpi.com This compound also showed potent inhibitory activity against a mutant form of EGFR (EGFRL858R/T790M) with an IC50 of 305.4 nM. mdpi.com

Beyond kinase inhibition, 6-chloro-8-methylquinoline derivatives and related compounds exert their anticancer effects by interfering with cell proliferation and inducing cell death. Numerous studies have reported the cytotoxic activity of novel quinoline derivatives against various human cancer cell lines. nih.govnih.gov For example, 8-hydroxyquinoline derivatives have been synthesized and shown to possess antitumor properties. nih.govnih.gov One specific compound, 8-hydroxy-2-quinolinecarbaldehyde, demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including Hep3B hepatocellular carcinoma cells, with an MTS50 value in the range of 6.25 µg/mL. nih.govnih.gov

The mechanisms underlying these antiproliferative effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.comrsc.org For instance, two new 8-hydroxyquinoline platinum(II) derivatives were found to induce senescence and apoptosis in MDA-MB-231 breast cancer cells. rsc.org These effects were associated with the triggering of significant DNA damage. rsc.org Similarly, certain 7-chloroquinoline (B30040) derivatives have been shown to affect the cell cycle distribution of MCF-7 breast cancer cells. researchgate.net The ability of quinoline compounds to modulate these fundamental cellular pathways underscores their potential in the development of new antineoplastic therapies.

Anti-infective Applications Beyond Broad-Spectrum Antimicrobials

The this compound scaffold has been a subject of significant interest in the development of targeted anti-infective agents, moving beyond general antimicrobial activity to address specific and challenging pathogens.

The quinoline core is historically significant in antimalarial chemotherapy, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being cornerstone treatments. health.state.mn.us Research into derivatives of this compound continues this legacy, seeking compounds with improved efficacy, particularly against resistant strains of Plasmodium falciparum.

Studies have focused on creating hybrid molecules to enhance antiplasmodial action. For instance, a photocatalytic reaction was used to couple two molecules of a 2-methylquinoline (B7769805) derivative, resulting in a β-norbenzomorphan hybrid. A derivative in this series containing a C6-chloro group demonstrated significant activity, with IC50 values of 0.65 µM against the PfINDO strain and 0.089 µM against the Pf3D7 strain of P. falciparum. ox.ac.uk

Further investigations into 5-aryl-8-aminoquinoline derivatives revealed that these agents were often more active against chloroquine-resistant strains than sensitive ones. epa.gov This highlights the potential for this compound based structures to overcome existing drug resistance mechanisms. The development of various quinoline derivatives has yielded compounds with a wide range of antimalarial potency, with some exhibiting IC50 values as low as 0.014 μg/mL against P. falciparum. ca.gov The 8-aminoquinoline (B160924) class of drugs, in particular, is noted for its activity against the latent hypnozoite stages of P. vivax and P. ovale, a crucial aspect for achieving a "radical cure" and preventing relapse. researchgate.net

| Compound Class/Derivative | Parasite Strain | IC50 Value | Source |

|---|---|---|---|

| β-norbenzomorphan hybrid (with C6-chloro group) | P. falciparum (PfINDO) | 0.65 µM | ox.ac.uk |

| β-norbenzomorphan hybrid (with C6-chloro group) | P. falciparum (Pf3D7) | 0.089 µM | ox.ac.uk |

| Styrylquinoline analogue (UCF501) | P. falciparum (CQ-resistant) | Potent inhibitory activity | epa.gov |

| Dihydropyrimidine-quinoline hybrid (Compound 4b) | P. falciparum | 0.014-5.87 μg/mL (range for series) | ca.govnih.gov |

Derivatives of the quinoline scaffold have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1), primarily by targeting the enzyme reverse transcriptase (RT). mdpi.com This enzyme is critical for the viral replication cycle, as it converts the single-stranded viral RNA into double-stranded DNA. mdpi.comnih.gov

One specific derivative, the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, was shown to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) with a half-maximal effective concentration (EC50) of 1.5 µM. mdpi.com Kinetic studies confirmed that this compound directly inhibits the HIV-1 reverse transcriptase enzyme with an inhibition constant (KI) of 0.5 µM. mdpi.com Further analysis of this compound and its aglycan analog demonstrated that they function as noncompetitive inhibitors with respect to the template/primer and uncompetitive inhibitors regarding dTTP incorporation, suggesting a novel mechanism distinct from classical nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular docking studies have also been employed to design and predict the efficacy of novel quinoline derivatives as NNRTIs. These studies show that the quinoline scaffold can fit effectively into the allosteric site of HIV reverse transcriptase, with certain chloro- and bromo-substituted derivatives showing high binding affinity and potent activity. nih.gov

| Compound/Derivative | Target | Activity Measure | Value | Source |

|---|---|---|---|---|

| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid | HIV-1 Replication (in PBMCs) | EC50 | 1.5 ± 0.5 µM | mdpi.com |

| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid | HIV-1 Reverse Transcriptase | KI | 0.5 ± 0.04 µM | mdpi.com |

| 6-aminoquinolone derivative (Compound 12a) | HIV-1 Replication (in C8166 cells) | EC50 | 0.1 µM | |

| Designed Pyrimidine-Quinoline Hybrid (Compound 4) | HIV Reverse Transcriptase (in silico) | Docking Score | -10.67 | nih.gov |

The pharmacological utility of the chloroquinoline scaffold extends to a variety of other protozoan parasites beyond Plasmodium. Research has demonstrated that derivatives incorporating the 7-chloroquinoline moiety are effective against several trypanosomatid protozoans.

Synthetic hybrids of chloroquinoline and acetamide (B32628) have been evaluated for their efficacy against Entamoeba histolytica, the causative agent of amoebiasis. In one study, eleven of the twenty-seven synthesized compounds showed promising anti-amoebic activity, with IC50 values ranging from 0.41 to 1.80 μM, which is comparable to or better than the standard drug metronidazole (B1676534) (IC50 1.80 μM). Other novel quinoline derivatives have demonstrated broad-spectrum antiprotozoal activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania infantum. Certain compounds displayed submicromolar activity against T. b. rhodesiense with high selectivity. The 8-aminoquinoline class has also yielded candidates like sitamaquine, which has been investigated for the treatment of visceral leishmaniasis.

While the quinoline core is present in some anthelmintic drugs like oxamniquine, specific research focusing on the antihelmintic properties of this compound derivatives is less extensive. However, the broad anti-parasitic potential of the quinoline class suggests this as a possible area for future investigation.

| Compound Class | Target Organism | IC50 Range | Source |

|---|---|---|---|

| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica | 0.41 - 1.80 µM | |

| Quinoline-arylnitro/aminochalcone hybrids | Trypanosoma brucei rhodesiense | 0.19 - 0.8 µM (for most active compounds) | |

| Quinoline-arylnitro/aminochalcone hybrids | Trypanosoma brucei brucei | 0.4 - 1.48 µM (for most active compounds) | |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/ml |

Other Pharmacological Activities

Beyond their role as anti-infective agents, derivatives of this compound are being explored for a range of other therapeutic applications, including the modulation of inflammation and their effects on major physiological systems.

Quinoline and its heterocyclic derivatives have been shown to possess anti-inflammatory activity. Studies on various quinoline derivatives have demonstrated their ability to exert impressive anti-inflammatory effects in cellular models, such as inhibiting lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, without causing significant cytotoxicity. The anti-inflammatory properties of some quinoline-based drugs are a known aspect of their pharmacological profile. health.state.mn.us For example, certain indole (B1671886) derivatives, which share structural similarities with the quinoline core, can act as important modifiers of the immune response. Research into a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, has shown it can mitigate methotrexate-induced inflammation in animal models by reducing levels of inflammatory markers such as MMP-9, IL-1β, and NF-kB in liver and lung tissues. While the broader quinoline class has demonstrated analgesic properties, specific and detailed research findings focusing solely on the analgesic effects of this compound derivatives are not extensively documented in the current literature.

The effects of quinoline derivatives on the cardiovascular system are a significant area of pharmacological consideration, largely informed by studies on related antimalarial drugs. Chloroquine, a well-known 4-aminoquinoline, is associated with cardiotoxicity, which can manifest as hypotension, electrocardiographic changes such as QT interval prolongation, and, with chronic use, cardiomyopathy. epa.gov These effects are considered a class effect for many quinoline antimalarials. Acute treatment with chloroquine in animal models has been shown to decrease heart function, while chronic low-dose administration can lead to reduced aortic output. Given these findings, the potential for cardiovascular effects is an important consideration in the pharmacological profiling of any new this compound derivatives.

Regarding the reproductive system, there is a notable lack of specific research. Toxicological reviews of the parent compound, quinoline, have not identified any dedicated animal studies on its reproductive or developmental effects following oral or inhalation exposure. mdpi.com This absence of data is recognized as a significant gap in the toxicological profile of quinolines, to the extent that it has been cited as a reason for applying a database uncertainty factor in health risk assessments. ox.ac.uk Consequently, the specific effects of this compound derivatives on the reproductive system remain an uncharacterized area of research.

Modulation of Neurological Targets (e.g., Cholinesterase Inhibition)

Derivatives of the quinoline scaffold have been extensively explored as modulators of neurological targets, with a significant focus on the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease, as it helps to elevate the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com

While specific studies on this compound itself are not extensively detailed in the available literature, research on structurally related 4-N-phenylaminoquinoline derivatives provides valuable insights. For instance, studies have shown that the presence and position of a chloro substituent on the quinoline ring can impact the inhibitory potency against cholinesterases. mdpi.com In a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group, compounds with a chloro group at various positions were synthesized and evaluated for their anti-cholinesterase activities. mdpi.com Kinetic analysis of active compounds in such studies often reveals a mixed-type inhibition of AChE, suggesting that the inhibitors can bind to both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.commdpi.com

The general structure-activity relationship (SAR) for quinoline-based cholinesterase inhibitors suggests that the quinoline moiety often interacts with the catalytic or peripheral anionic site of the enzyme. The substituents on the quinoline ring, such as the chloro and methyl groups in this compound, would be expected to influence the binding affinity and selectivity for AChE versus BChE. For example, in some series of quinoline derivatives, the introduction of an electron-withdrawing group like chlorine has been shown to modulate the inhibitory activity. nih.gov

Interactive Data Table: Cholinesterase Inhibitory Activity of Representative Quinolone Derivatives.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 11g (a 4-N-phenylaminoquinoline derivative) | AChE | 1.94 ± 0.13 | Mixed-type |

| 11g (a 4-N-phenylaminoquinoline derivative) | BChE | 28.37 ± 1.85 | Not specified |

| 11a (a 4-N-phenylaminoquinoline derivative) | AChE | Not specified | Mixed-type |

Biological Target Identification and Validation

The biological activities of quinoline derivatives are not limited to neurological targets. The versatile quinoline scaffold has been shown to interact with various other enzymes that are crucial for the survival of pathogenic microorganisms, making them attractive candidates for the development of antimicrobial agents.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

DNA Gyrase: Quinolone and fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. mdpi.com These drugs bind to the enzyme-DNA complex, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death. mdpi.com Novel quinoline derivatives are continuously being synthesized and evaluated as DNA gyrase inhibitors to overcome the growing problem of antibiotic resistance. nih.gov For instance, certain novel quinoline derivatives have demonstrated potent inhibitory activity against the E. coli DNA gyrase enzyme, with IC50 values in the low micromolar range. nih.gov Molecular docking studies of these compounds have helped to elucidate their binding modes within the active site of the DNA gyrase enzyme. nih.gov Although specific data for this compound is not available, the core quinoline structure is a key pharmacophore for DNA gyrase inhibition. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme that has been successfully targeted for the development of antibacterial, antiprotozoal, and anticancer drugs. nih.govresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. wikipedia.orgscbt.com The inhibition of DHFR leads to the disruption of DNA synthesis and cell death. While many known DHFR inhibitors are based on diaminopyrimidine or pteridine (B1203161) scaffolds, quinoline-containing compounds have also been investigated. The structural features of this compound, including its aromatic nature and potential for substitution, make it a plausible scaffold for the design of novel DHFR inhibitors.

Interactive Data Table: Antimicrobial Target Inhibition by Representative Quinolone Derivatives.

| Compound | Target Enzyme | Organism | IC50 (µM) |

|---|

| Derivative 14 | DNA Gyrase | E. coli | 3.39 |

Lanosterol-14α-demethylase Inhibition

Lanosterol-14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.org This enzyme is the primary target for azole antifungal agents. nih.govnih.gov The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. The search for new antifungal agents with novel scaffolds is crucial due to the emergence of resistance to existing drugs. While the primary focus of CYP51 inhibitor research has been on azole-containing compounds, the potential of other heterocyclic systems, including quinolines, is an area of interest. The hydrophobic and aromatic nature of the quinoline ring could potentially allow it to fit into the active site of CYP51. However, there is currently a lack of specific research data on the inhibition of lanosterol-14α-demethylase by this compound derivatives.

Enzyme Kinetics and Binding Studies

Understanding the enzyme kinetics and binding interactions of a compound is fundamental to drug design and development. For quinoline derivatives that have been studied as enzyme inhibitors, kinetic analyses have often revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.commdpi.com For example, in the context of cholinesterase inhibition, some 4-N-phenylaminoquinoline derivatives have been identified as mixed-type inhibitors of AChE, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com The inhibition constants (Ki) for these compounds were determined to be in the low micromolar range. mdpi.com

Molecular docking studies are frequently employed to visualize the binding modes of quinoline derivatives within the active sites of their target enzymes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For instance, in the case of DNA gyrase inhibitors, docking studies have shown how the quinoline scaffold can orient itself within the enzyme's active site to interact with key amino acid residues and the DNA itself. nih.gov Such computational approaches are invaluable for guiding the rational design and optimization of new inhibitors based on the this compound scaffold.

Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The specific arrangement of atoms and functional groups in 6-Chloro-8-methylquinoline is crucial for its biological interactions. The quinoline (B57606) core itself is a privileged scaffold in medicinal chemistry, and the substituents at the 6 and 8 positions play a pivotal role in modulating its activity. nih.gov

The presence and position of halogen atoms on the quinoline ring can significantly impact a molecule's physicochemical properties and, consequently, its biological activity. rsc.org The chlorine atom at the C-6 position of this compound is an electron-withdrawing group, which can influence the electron distribution of the entire ring system. This alteration in electronic properties can affect how the molecule interacts with biological targets.

Halogenation can also increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. However, the specific position of the halogen is critical. For instance, studies on various quinoline derivatives have shown that halogen substitution at different positions can lead to a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.net In some cases, the introduction of a halogen atom is a key factor in the exhibition of these biological activities. researchgate.net Research on 8-substituted quinolines has demonstrated that remote C-H halogenation can be achieved, allowing for the synthesis of novel derivatives with potentially enhanced biological profiles. rsc.org

Table 1: Illustrative Impact of Halogen Substitution on Quinoline Activity

| Quinoline Derivative Type | Halogen and Position | Observed Effect on Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline (B1678124) | 5,7-dihalo | Cytotoxicity is influenced by the type of halogen, with diiodo substitution showing a pronounced effect. acs.org |

| Quinolinyl-chromone | 4-chloro (on phenyl ring) | Potent α-glucosidase inhibitory activity. nih.gov |

| 8-Aminoquinoline (B160924) | C5-halogenation | Can be achieved through metal-free protocols, leading to derivatives with potential pharmaceutical interest. rsc.org |

This table is illustrative and based on general findings for quinoline derivatives, not exclusively this compound.

The methyl group at the C-8 position of this compound also plays a significant role in defining its biological activity. The introduction of a methyl group can alter a molecule's biological properties. biu.ac.il The position of the methyl group is crucial; for instance, the functionalization of 8-methylquinolines has been a subject of interest in synthetic chemistry to create derivatives with enhanced pharmacological profiles. rsc.org

Table 2: Influence of Methyl Group Position on Quinoline Derivatives

| Derivative Class | Methyl Group Position | Impact on Activity/Properties |

|---|---|---|

| 8-Methylquinolines | C8 | Can be regioselectively functionalized to produce derivatives with enhanced biological activity. rsc.org |

| General Quinolines | Varied | The position of the methyl group can significantly influence the functionality of the synthesized compounds. nih.gov |

This table provides a general overview of the importance of the methyl group in quinoline chemistry.

For example, the introduction of amine or amide groups can provide points for hydrogen bonding, which can be crucial for target recognition and binding. The synthesis of quinoline derivatives with different functional groups has been explored to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.com The precise and selective introduction of diverse functional groups can lead to compounds with improved efficacy and target selectivity. rsc.org

Table 3: Effect of Functional Group Modifications on Quinoline Derivatives

| Modification | Example Functional Group | Potential Impact on Pharmacological Profile |

|---|---|---|

| Introduction of Nitrogen-containing groups | Amine, Amide | Can introduce hydrogen bonding capabilities, potentially improving target binding. |

| Introduction of Oxygen-containing groups | Hydroxyl, Methoxy | Can alter solubility and metabolic pathways. 8-hydroxyquinolines are known for a wide range of biological activities. nih.gov |

This table is illustrative of general strategies in medicinal chemistry applied to the quinoline scaffold.

Development of Predictive QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that are invaluable in modern drug discovery. ijert.org These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and their measured biological activity. allsubjectjournal.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. springernature.com

For quinoline derivatives, various QSAR studies have been conducted to predict their activity against different targets, including cancer cells and microbes. nih.govresearchgate.net These studies have identified several key molecular descriptors that are often correlated with the biological activity of quinolines. These can include topological descriptors, quantum chemical descriptors, and 3D descriptors. researchgate.net For example, in a study of 5,8-quinolinequinone derivatives, descriptors such as electrophilicity index, ionization potential, and LUMO energy were found to be correlated with their anti-cancer activity. researchgate.net

Table 4: Common Molecular Descriptors in QSAR Studies of Quinolines

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. dergipark.org.tr |

| Steric/Topological | Molecular Volume, Wiener Index | Describes the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, which influences membrane permeability. dergipark.org.tr |

QSAR models, once developed and validated, serve as powerful predictive tools in the drug design and lead optimization process. ijert.org They allow medicinal chemists to predict the biological activity of novel, yet-to-be-synthesized compounds. allsubjectjournal.com This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds that are predicted to be most active. researchgate.net

Mutagenicity and Cytotoxicity Relationships with Molecular Structure

The mutagenic and cytotoxic profiles of quinoline and its derivatives are intricately linked to their molecular structure. While direct experimental data on the mutagenicity and cytotoxicity of this compound is not extensively available in the public domain, a robust understanding can be inferred from structure-activity relationship (SAR) studies of related methyl- and halogen-substituted quinolines. The position of substituents on the quinoline ring is a critical determinant of its genotoxic potential.

Research into the genotoxicity of various methylquinoline isomers has revealed significant differences in their activity, highlighting the influence of the methyl group's position. For instance, studies on the induction of unscheduled DNA synthesis (UDS) in rat hepatocytes, a measure of genotoxicity, showed that 4- and 8-methylquinoline (B175542) produced a positive response, whereas 2- and 6-methylquinoline (B44275) did not nih.gov. This suggests that methylation at the 8-position, as seen in this compound, is associated with genotoxic activity.

Further studies using the Salmonella typhimurium microsome assay (Ames test) have corroborated the mutagenicity of methylquinolines. 8-Methylquinoline was found to be mutagenic in S. typhimurium strain TA100 with metabolic activation nih.gov. It has also been shown to cause chromosome aberrations and sister chromatid exchange in vitro nih.gov. In contrast, 6-methylquinoline was also reported as mutagenic in S. typhimurium, in some cases without the need for metabolic activation nih.gov. The varying requirements for metabolic activation and the different genotoxic endpoints observed underscore the subtle yet significant influence of the methyl group's location on the molecule's interaction with biological systems.

The presence and position of a halogen atom on the quinoline ring also profoundly impact its biological activity. Studies on fluoroquinolines have demonstrated that substitution at specific positions is critical for genotoxicity nih.gov. For example, 5-, 6-, 7-, and 8-fluoroquinoline are capable of inducing UDS, while 2-, 3-, and 4-fluoroquinoline are not nih.gov. This indicates that halogenation at the 6-position is consistent with the potential for genotoxicity. The mechanism of quinoline's mutagenicity is thought to involve metabolic activation by cytochrome P450 enzymes to a reactive epoxy derivative epa.gov. Halogenation at positions 5 or 6 does not eliminate this mutagenic activity epa.gov.

Data on Genotoxicity of Methylquinoline Isomers

| Compound | Ames Test Mutagenicity (S. typhimurium) | Unscheduled DNA Synthesis (UDS) Induction | Other Genotoxic Effects |

|---|---|---|---|

| 2-Methylquinoline (B7769805) | Generally non-mutagenic, though some studies show mutagenicity in TA100 with metabolic activation nih.gov | Negative nih.gov | Not reported |

| 3-Methylquinoline | Mutagenic in TA100 with metabolic activation nih.gov | Not reported | Not reported |

| 4-Methylquinoline | Mutagenic | Positive nih.gov | Not reported |

| 6-Methylquinoline | Mutagenic, with and without metabolic activation in some strains nih.gov | Negative nih.gov | Not reported |

| 7-Methylquinoline | Mutagenic in TA100 with metabolic activation nih.gov | Not reported | Induces chromosome aberrations and SCE in vitro nih.gov |

| 8-Methylquinoline | Mutagenic in TA100 with metabolic activation nih.gov | Positive nih.gov | Induces chromosome aberrations and SCE in vitro nih.gov |

V. Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Molecular docking simulations are instrumental in predicting the binding affinity and mode of 6-Chloro-8-methylquinoline with various biological targets. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. A more negative score typically signifies a stronger binding. For instance, studies on similar chloroquinoline derivatives have shown promising binding affinities against various enzymes. The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. This allows for the identification of the most stable binding mode.

The binding mode describes the specific orientation and conformation of the ligand within the active site of the receptor. It is determined by a combination of factors including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For quinoline (B57606) derivatives, the quinoline moiety often occupies empty pockets within the binding cavity of the enzyme.

| Compound | Receptor | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Chloroquinoline Derivative 1 | PI3K Enzyme | -27.17 | |

| Chloroquinoline Derivative 2 | HIV Reverse Transcriptase | -10.67 | |

| 5-chloro-8-hydroxyquinoline (Cloxyquin) | Bovine Serum Albumin | Binding Constant (Kb) ~10^4 M^-1 |

A crucial aspect of molecular docking is the identification of specific interactions between the ligand and the amino acid residues in the active site of the biological target. These interactions are key to the ligand's biological activity. For chloroquinoline derivatives, common interactions include:

Hydrogen Bonds: These are formed between hydrogen atoms on the ligand and electronegative atoms (like oxygen or nitrogen) on the amino acid residues of the protein. For example, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the quinoline structure can engage in hydrophobic interactions with nonpolar amino acid residues such as tryptophan, tyrosine, and phenylalanine.

Pi-Pi Stacking: The planar aromatic system of the quinoline ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

In a study on chloroquinoline derivatives targeting the PI3K enzyme, interactions with key residues such as Val 882, Tyr 867, and Lys 833 were observed. Similarly, in docking studies with HIV reverse transcriptase, hydrophobic interactions with TRP229 and hydrogen bond interactions with LYS 101 were noted for active quinoline derivatives.

Mutations in the genetic sequence of an enzyme can lead to changes in its structure, particularly in the active site, which can significantly alter its binding affinity for ligands. Molecular docking can be employed to compare the binding of this compound to a wild-type (unmutated) enzyme and its mutated form.

This comparative analysis can help in understanding the molecular basis of drug resistance and in designing new ligands that can effectively bind to the mutated enzyme. The process involves docking the ligand into both the wild-type and mutated protein structures and comparing the resulting binding energies and interaction patterns. A significant difference in the docking score can indicate that the mutation affects the binding of the compound. For instance, a mutation might introduce a bulky amino acid that sterically hinders the ligand's entry into the binding site, or it might remove a key residue involved in a hydrogen bond, thereby weakening the interaction. Such analyses are crucial in personalized medicine and for overcoming drug resistance.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties.

These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and the nature of chemical bonds within the molecule. The MEP map, for example, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attacks.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and stability of a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

These reactivity indices provide a quantitative measure of the chemical behavior of this compound, aiding in the prediction of its reactivity in various chemical reactions.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Electron-donating ability |

| ELUMO | -1.8096 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4871 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.2449 | Resistance to deformation of electron cloud |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. The MEP surface is color-coded to represent the electrostatic potential, where regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) indicate sites prone to nucleophilic attack. Green regions denote neutral electrostatic potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Quinoline Nitrogen Atom | Highly Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance. |

| Aromatic and Methyl Hydrogens | Positive (Blue) | Susceptible to nucleophilic interactions. |

| Chlorine Atom | Moderately Negative | Influences regional electronic density and potential for halogen bonding. |

| Pi-system of the Rings | Generally Negative (Green/Yellow) | Can engage in π-π stacking and interactions with electrophiles. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (i.e., lone pairs, and bonding and anti-bonding orbitals). A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This value indicates the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant delocalization effects are anticipated. The lone pair of the nitrogen atom (n) is expected to act as a strong donor, engaging in hyperconjugative interactions with the antibonding orbitals (π) of the aromatic system. Similarly, the π electrons of the quinoline ring will exhibit donor characteristics, interacting with the antibonding orbitals of adjacent bonds. These π → π interactions are fundamental to the stability and aromaticity of the quinoline core. The presence of the chlorine atom introduces additional donor-acceptor interactions, with its lone pairs potentially interacting with the σ* orbitals of the carbon-chlorine bond and adjacent carbon-carbon bonds. Studies on similar quinoline derivatives have utilized NBO analysis to elucidate intramolecular charge transfer and stabilization energies. semanticscholar.orgmdpi.com

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| π(C-C) in Benzene (B151609) Ring | π(C-C) in Pyridine (B92270) Ring | High | Intramolecular charge transfer, aromaticity |

| n(N) | π(C-C) in Pyridine Ring | High | Resonance stabilization, increased electron density on the ring |

| n(Cl) | σ(C-C) adjacent to C-Cl | Moderate | Hyperconjugation, electronic influence of the halogen |

| σ(C-H) of Methyl Group | π(C-C) in Benzene Ring | Low to Moderate | C-H hyperconjugation, stabilization of the ring |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be distinguished. Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero suggest weaker van der Waals interactions, and large positive values signify strong repulsive interactions.

For a molecule like this compound, RDG analysis would be instrumental in identifying intramolecular non-covalent interactions that contribute to its conformational stability. It is expected that RDG analysis would reveal weak van der Waals interactions between the chlorine atom and the peri-hydrogen on the adjacent ring, as well as between the methyl group and the neighboring hydrogen atom on the pyridine ring. These interactions, although individually weak, collectively influence the planarity and rigidity of the bicyclic system. In a condensed phase or in the presence of other molecules, RDG analysis could also visualize intermolecular interactions, such as π-π stacking between quinoline rings or the formation of halogen bonds involving the chlorine atom.

Table 3: Predicted Non-Covalent Interactions (NCIs) in this compound Detectable by RDG Analysis

| Type of Interaction | Involved Atoms/Groups | Expected RDG Signature |

| Van der Waals | Between the chlorine atom and nearby hydrogen atoms | Spikes in the low-density, near-zero sign(λ₂)ρ region. |

| Steric Repulsion | Between closely spaced atoms in strained conformations | Spikes in the low-density, positive sign(λ₂)ρ region. |

| π-π Stacking (intermolecular) | Between the aromatic rings of two molecules | Broad regions of low-density, near-zero sign(λ₂)ρ. |

| Halogen Bonding (intermolecular) | Chlorine atom and an electron donor | Spikes in the low-density, slightly negative sign(λ₂)ρ region. |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, stability, and the kinetics of ligand-protein binding. nih.govmdpi.comdoi.org

For this compound, MD simulations could be employed to assess its conformational stability. While the quinoline core is rigid, the orientation of the methyl group can be explored. Simulations in different solvents would reveal the influence of the environment on the molecule's conformational preferences and intermolecular interactions.

In the context of drug discovery, MD simulations are invaluable for studying the binding kinetics of a ligand to its target protein. researchgate.net If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could elucidate the binding and unbinding pathways. By simulating the ligand's trajectory as it approaches and binds to the active site, one can identify key interactions, conformational changes in both the ligand and the protein, and the free energy landscape of the binding process. Advanced MD techniques can be used to calculate binding and unbinding rate constants (k_on and k_off), which are critical determinants of a drug's efficacy and residence time at its target. Such simulations have been performed for other quinoline derivatives to evaluate their potential as enzyme inhibitors. acs.org

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Focus | Key Parameters to Investigate | Potential Insights |

| Conformational Stability | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral angle distributions | Assessment of molecular rigidity and flexibility in various environments. |

| Solvation Effects | Radial Distribution Functions (RDFs), Solvent Accessible Surface Area (SASA) | Understanding of how the molecule interacts with different solvents. |

| Protein-Ligand Binding | Binding free energy, k_on/k_off rates, hydrogen bond analysis, interaction energy decomposition | Elucidation of the binding mechanism, prediction of binding affinity and residence time. |

| Conformational Changes upon Binding | Protein and ligand RMSF (Root Mean Square Fluctuation) | Identification of flexible regions and induced-fit mechanisms. |

Vi. Coordination Chemistry and Advanced Materials Applications

6-Chloro-8-methylquinoline as a Ligand in Metal Complexes

The nitrogen atom in the quinoline (B57606) ring of this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal ions. The presence of the chloro and methyl substituents on the benzene (B151609) ring can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. Quinoline and its derivatives are known to form stable complexes with a wide range of transition metals and lanthanides. researchgate.netresearchgate.net

The synthesis of metal chelates involving quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, the formation of metal complexes would involve the coordination of the metal ion to the nitrogen atom of the quinoline ring. The synthesis can often be carried out under mild conditions, and the resulting metal complexes can be isolated as crystalline solids.

Characterization of these metal chelates would involve a suite of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal-to-ligand ratio. Infrared (IR) spectroscopy can be used to observe shifts in the vibrational frequencies of the quinoline ring upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for elucidating the structure of the complexes in solution. Mass spectrometry can be employed to determine the molecular weight and fragmentation pattern of the complexes.

As a monodentate ligand, this compound is expected to coordinate to a metal center through its quinoline nitrogen atom. The coordination number and geometry of the resulting complex will be dictated by several factors, including the size and oxidation state of the metal ion, the nature of the counter-ions, and the steric bulk of the ligand. mdpi.com The presence of the methyl group at the 8-position may introduce some steric hindrance, potentially influencing the number of ligands that can coordinate to a single metal center.